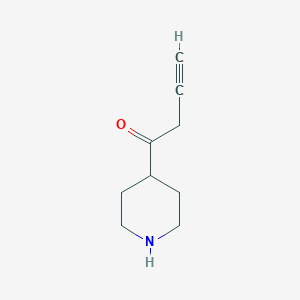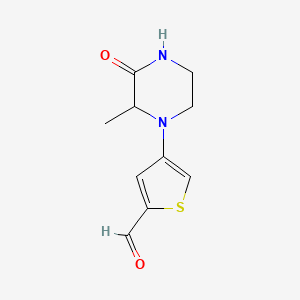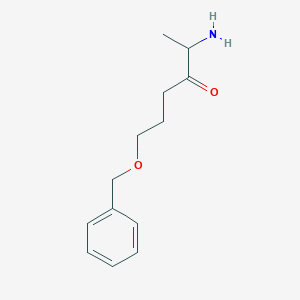
3-Amino-5-bromobenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-bromobenzene-1-sulfonic acid is an aromatic compound with the molecular formula C6H6BrNO3S. It is characterized by the presence of an amino group, a bromine atom, and a sulfonic acid group attached to a benzene ring. This compound is of significant interest in various fields of chemistry and industry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromobenzene-1-sulfonic acid typically involves multiple steps, starting from benzene. The process includes:
Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom.
Sulfonation: The brominated benzene undergoes sulfonation with sulfur trioxide (SO3) in sulfuric acid (H2SO4) to introduce the sulfonic acid group.
Amination: Finally, the sulfonated product is subjected to nitration followed by reduction to introduce the amino group.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of specific catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-bromobenzene-1-sulfonic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group can direct electrophilic substitution reactions to the ortho and para positions relative to itself.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino and sulfonic acid groups.
Common Reagents and Conditions:
Bromination: Br2/FeBr3
Sulfonation: SO3/H2SO4
Nitration: HNO3/H2SO4
Reduction: Catalytic hydrogenation or metal reduction
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted aromatic compounds.
Scientific Research Applications
3-Amino-5-bromobenzene-1-sulfonic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other aromatic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-5-bromobenzene-1-sulfonic acid exerts its effects involves its ability to participate in various chemical reactions. The amino group can act as a nucleophile, while the bromine atom can undergo substitution reactions. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments. These functional groups collectively contribute to the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 3-Amino-4-bromobenzene-1-sulfonic acid
- 3-Amino-5-chlorobenzene-1-sulfonic acid
- 4-Amino-5-bromobenzene-1-sulfonic acid
Comparison: 3-Amino-5-bromobenzene-1-sulfonic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
Properties
CAS No. |
1375474-43-3 |
|---|---|
Molecular Formula |
C6H6BrNO3S |
Molecular Weight |
252.09 g/mol |
IUPAC Name |
3-amino-5-bromobenzenesulfonic acid |
InChI |
InChI=1S/C6H6BrNO3S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,8H2,(H,9,10,11) |
InChI Key |
WMZUEDLYTCGKCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)O)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol](/img/structure/B15255358.png)
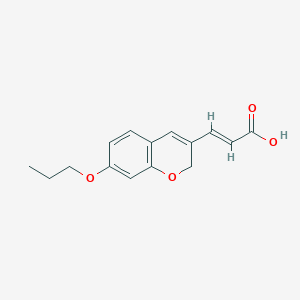
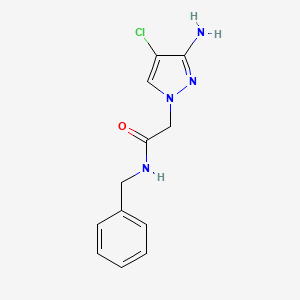
![{1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutyl}methanol](/img/structure/B15255375.png)
![(2E)-3-[3,5-dimethyl-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B15255380.png)

![(2S)-2-[(2-Methoxyphenyl)formamido]-3-methylbutanoic acid](/img/structure/B15255387.png)


![1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-ol](/img/structure/B15255418.png)
